

EDP-305: A Technical Guide to its Regulation of Bile Acid Synthesis Genes

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Compound of Interest

Compound Name: EDP-305

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Abstract

EDP-305 is a potent and selective steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. As a key regulator of bile acid synthesis, **EDP-305** has demonstrated significant therapeutic potential for liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This technical guide provides an in-depth overview of the molecular mechanisms by which **EDP-305** modulates the expression of genes critical to bile acid synthesis. It includes a summary of quantitative data on gene expression, detailed experimental methodologies derived from published studies, and visualizations of the core signaling pathways and experimental workflows.

Introduction to EDP-305 and its Target: Farnesoid X Receptor (FXR)

EDP-305 is a novel, orally bioavailable, non-bile acid steroidal agonist designed for high potency and selectivity for FXR.^[1] FXR is predominantly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.^[2] Upon activation by ligands such as **EDP-305**, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target

genes.[3] This interaction initiates a transcriptional cascade that governs the synthesis, transport, and enterohepatic circulation of bile acids.[2]

The therapeutic rationale for using FXR agonists like **EDP-305** in liver disease stems from their ability to suppress the de novo synthesis of bile acids, thereby reducing their cytotoxic accumulation in the liver, and to exert anti-inflammatory and anti-fibrotic effects.[1]

Core Mechanism: Regulation of Bile Acid Synthesis Genes

The primary mechanism by which **EDP-305** regulates bile acid synthesis is through the transcriptional control of key enzymes and regulatory proteins. The rate-limiting step in the classical pathway of bile acid synthesis is catalyzed by cholesterol 7 α -hydroxylase, which is encoded by the CYP7A1 gene. **EDP-305**-mediated activation of FXR leads to the robust repression of CYP7A1 expression through two primary, interconnected pathways: the SHP-dependent pathway in the liver and the FGF19-dependent pathway originating in the intestine.

The Hepatic SHP-Dependent Pathway

In hepatocytes, activated FXR directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, acts as a transcriptional repressor by inhibiting the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4 α (HNF4 α), two key transcription factors required for CYP7A1 gene expression. This cascade provides a direct negative feedback loop for bile acid synthesis within the liver.

The Intestinal FGF19-Dependent Pathway

In the ileum, FXR activation by **EDP-305** stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). FGF19 enters the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/ β -Klotho, on the surface of hepatocytes. This binding event triggers a signaling cascade, primarily involving the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which ultimately leads to the repression of CYP7A1 transcription. This gut-liver signaling axis provides an additional layer of control over bile acid production.

Quantitative Data on Gene Regulation by EDP-305

The following tables summarize the quantitative effects of **EDP-305** on the expression of key genes involved in bile acid synthesis and transport, as reported in preclinical studies.

Table 1: In Vitro Effects of **EDP-305** on Gene Expression in Human Hepatocytes

Cell Line	Treatment	Target Gene	Fold Change vs. Control	Reference
Huh7.5	12 nM EDP-305	SHP	5-fold increase	
Huh7.5	12 nM EDP-305	BSEP	18-fold increase	
Huh7.5	12 nM EDP-305	CYP7A1	~95% reduction	
HepaRG	0-5 μ M EDP-305	SHP	Dose-dependent increase	
HepaRG	0-5 μ M EDP-305	CYP7A1	Dose-dependent decrease	

Table 2: In Vivo Effects of **EDP-305** on Gene Expression in C57BL/6 Mice

Tissue	Treatment	Target Gene	Fold Change vs. Control	Reference
Liver	EDP-305 (oral gavage)	SHP	Dose-dependent increase	
Liver	EDP-305 (oral gavage)	BSEP	Dose-dependent increase	
Liver	EDP-305 (oral gavage)	CYP7A1	Dose-dependent decrease	
Ileum	EDP-305 (oral gavage)	FGF15	Dose-dependent increase	

Experimental Protocols

The following sections outline the general methodologies employed in studies investigating the effects of **EDP-305** on gene expression.

In Vitro Gene Expression Analysis in Human Hepatocyte Cell Lines

- Cell Culture:
 - Cell Lines: Human hepatoma cell lines such as Huh7.5 or HepaRG are commonly used.
 - Media: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin. For experiments, cells are often seeded in serum-reduced media (e.g., 1% FBS) overnight.
- Treatment with **EDP-305**:
 - **EDP-305** is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.
 - Cells are treated with varying concentrations of **EDP-305** or a vehicle control (e.g., 0.2% DMSO) for a specified duration, typically ranging from 10 to 72 hours.
- RNA Isolation and Quantitative Real-Time PCR (qPCR):
 - Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
 - RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
 - qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes to quantify the expression levels of target genes (SHP, BSEP, CYP7A1, etc.).
 - Gene expression data is normalized to a stable housekeeping gene, such as 18S ribosomal RNA (18S rRNA) or glyceraldehyde 3-phosphate dehydrogenase (GAPDH).

In Vivo Gene Expression Analysis in Mouse Models

- Animal Models:

- Strain: C57BL/6 mice are frequently used.
- Disease Models: To study the effects in a disease context, models of NASH such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) or a diet high in fat, fructose, and cholesterol are employed.
- Administration of **EDP-305**:
 - **EDP-305** is formulated for oral administration, often as a suspension in a vehicle like 0.5% methylcellulose.
 - The compound is administered daily via oral gavage at specified doses (e.g., 10 mg/kg, 30 mg/kg) for a defined period, which can range from days to several weeks.
- Tissue Collection and Gene Expression Analysis:
 - At the end of the treatment period, mice are euthanized, and tissues (liver, ileum) are harvested.
 - RNA is extracted from the tissues, and qPCR is performed as described for the in vitro protocol to determine the expression levels of target genes.

Visualizing the Molecular Pathways and Workflows

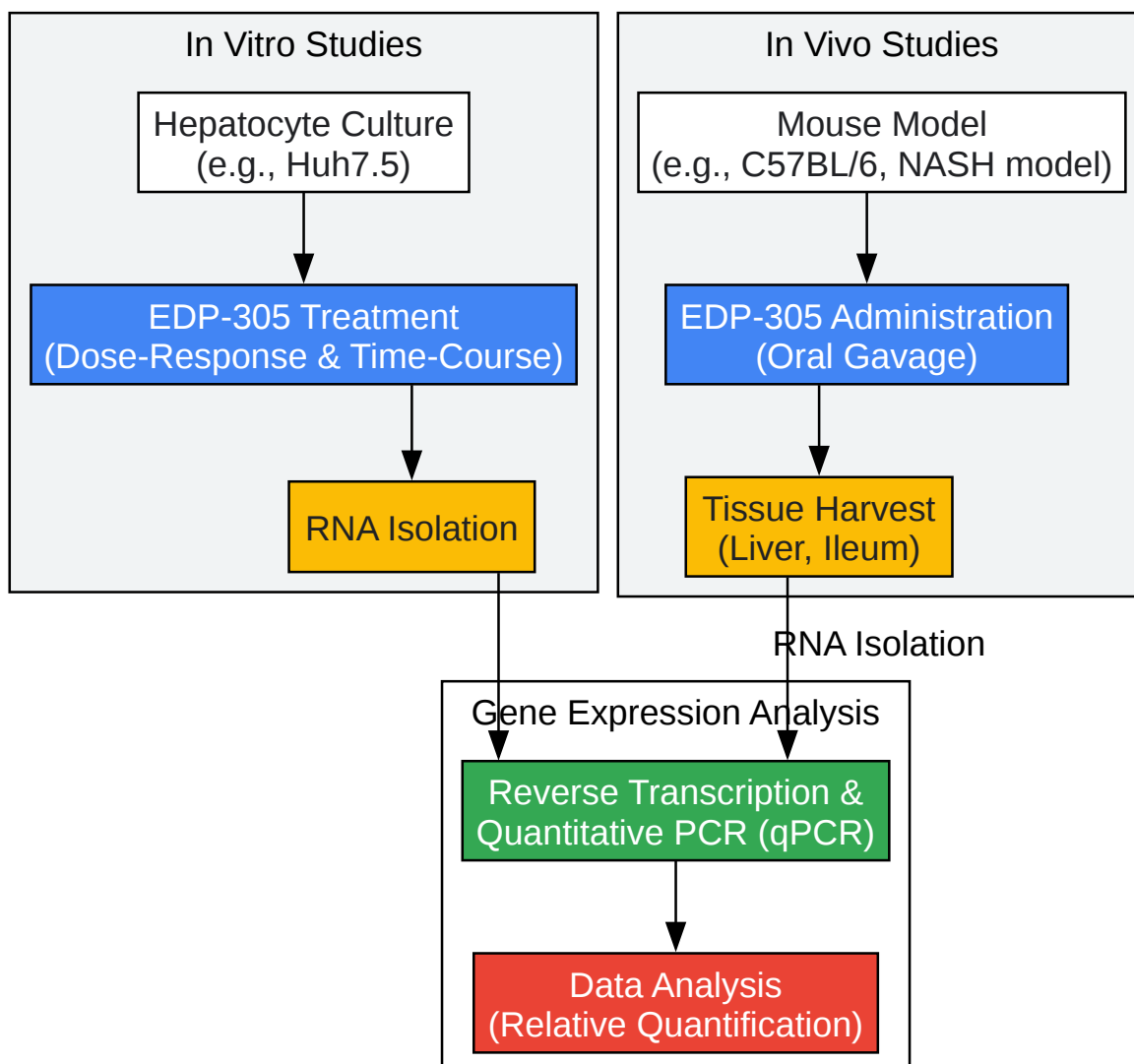
Signaling Pathways of EDP-305 in Bile Acid Synthesis Regulation



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Caption: **EDP-305** signaling pathways regulating CYP7A1 expression.

Experimental Workflow for Gene Expression Analysis



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Caption: Workflow for analyzing **EDP-305**'s effect on gene expression.

Conclusion

EDP-305 is a potent FXR agonist that effectively represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. It achieves this through the dual mechanisms of inducing the transcriptional repressor SHP in the liver and stimulating the release of the endocrine hormone FGF19 from the intestine. Preclinical data robustly support the engagement of these pathways, demonstrating dose-dependent changes in the expression of

key target genes. The experimental frameworks outlined provide a basis for the continued investigation and development of **EDP-305** and other FXR agonists as promising therapeutics for chronic liver diseases. The detailed understanding of its mechanism of action is crucial for optimizing its clinical application and for the design of future generations of FXR-targeted therapies.

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